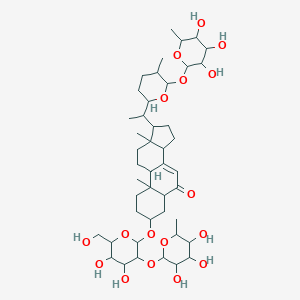
3,3-dimethyl-N-(1-phenylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-(1-phenylethyl)butanamide, also known as DMPEB, is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. DMPEB is a synthetic compound that belongs to the family of amides, which are widely used in the pharmaceutical industry for various purposes. DMPEB is known for its potential as a painkiller and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-N-(1-phenylethyl)butanamide is not fully understood, but it is thought to involve the activation of the opioid receptors in the brain. Opioid receptors are involved in the regulation of pain, and activation of these receptors by 3,3-dimethyl-N-(1-phenylethyl)butanamide may lead to a reduction in pain perception. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and physiological effects:
3,3-dimethyl-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of inflammatory conditions such as arthritis. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have effects on other physiological systems, including the cardiovascular system and the respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-dimethyl-N-(1-phenylethyl)butanamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a well-defined chemical structure. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have potent analgesic effects in animal models of pain, which makes it useful for studying the mechanisms of pain perception. However, there are also some limitations to the use of 3,3-dimethyl-N-(1-phenylethyl)butanamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects on other physiological systems may complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research on 3,3-dimethyl-N-(1-phenylethyl)butanamide. One area of research is to further investigate its mechanism of action and how it interacts with the opioid receptors in the brain. Another area of research is to investigate its potential as a treatment for chronic pain and inflammatory conditions. 3,3-dimethyl-N-(1-phenylethyl)butanamide may also have potential as a drug for the treatment of addiction, as it has been shown to reduce the effects of opioids in animal models. Finally, research may also focus on developing new analogs of 3,3-dimethyl-N-(1-phenylethyl)butanamide that have improved potency or selectivity for specific receptors.
Métodos De Síntesis
3,3-dimethyl-N-(1-phenylethyl)butanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,3-dimethylbutyryl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3,3-dimethyl-N-(1-phenylethyl)butanamide.
Aplicaciones Científicas De Investigación
3,3-dimethyl-N-(1-phenylethyl)butanamide has been studied extensively in scientific research for its potential as a painkiller. It has been shown to have analgesic effects in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been studied for its potential as an anti-inflammatory agent, and it has been shown to reduce inflammation in animal models of inflammation.
Propiedades
Nombre del producto |
3,3-dimethyl-N-(1-phenylethyl)butanamide |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3,3-dimethyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-11(12-8-6-5-7-9-12)15-13(16)10-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16) |
Clave InChI |
MESAZVCKPMRTEI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(C)(C)C |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)



![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)

